![molecular formula C14H24N2O4 B12586418 Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate CAS No. 639008-41-6](/img/structure/B12586418.png)
Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate is an organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its two piperidine rings connected through a bipiperidine linkage, with dimethyl ester groups attached to the carboxylate positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of piperidine derivatives and suitable reagents to form the bipiperidine core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate may involve large-scale cyclization reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipiperidine derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A related compound with a bipyridine core, used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, also used in coordination chemistry.
Piperidine: The parent compound of piperidine derivatives, widely used in organic synthesis and pharmaceuticals.
Uniqueness
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate is unique due to its bipiperidine core and dimethyl ester groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research .
Propiedades
Número CAS |
639008-41-6 |
|---|---|
Fórmula molecular |
C14H24N2O4 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
methyl 2-(1-methoxycarbonylpiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-19-13(17)15-9-5-3-7-11(15)12-8-4-6-10-16(12)14(18)20-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
CEJUAFSINDDSJU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCCCC1C2CCCCN2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


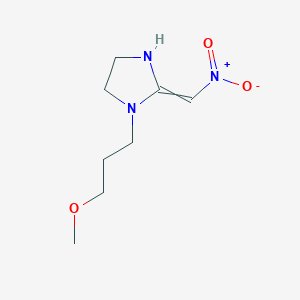
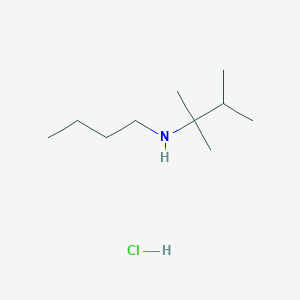
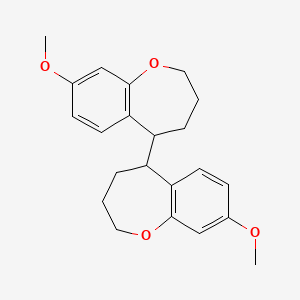
![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)
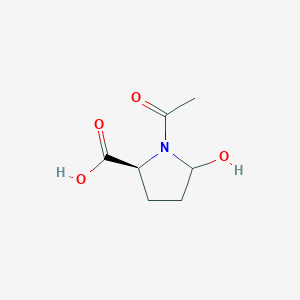


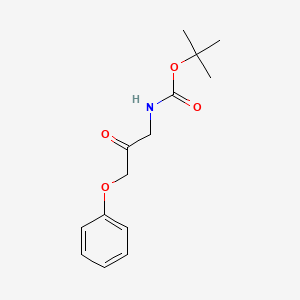
![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)
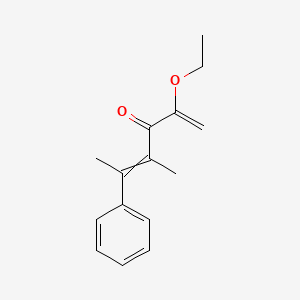
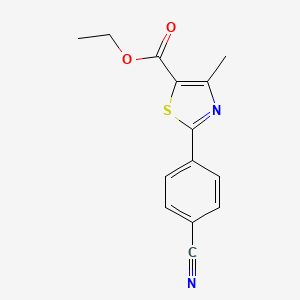

![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)

